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Compound of Interest

Compound Name: PMX 205 Trifluoroacetate

Cat. No.: B10800830 Get Quote

For researchers, scientists, and drug development professionals, this document provides

detailed application notes and protocols for the use of PMX 205 Trifluoroacetate, a potent and

specific antagonist of the complement C5a receptor 1 (C5aR1).

PMX 205 Trifluoroacetate is a cyclic hexapeptide that has demonstrated significant

therapeutic potential in various preclinical models of inflammatory and neurodegenerative

diseases. Its ability to block the pro-inflammatory signaling cascade initiated by the

complement component C5a makes it a valuable tool for investigating the role of the

complement system in disease pathogenesis and for the development of novel therapeutics.

Purchasing and Supplier Information
PMX 205 Trifluoroacetate is available from several reputable suppliers for research purposes

only and is not for human or veterinary use.[1][2] Researchers should always refer to the

supplier's specific product sheet for the most accurate and up-to-date information.
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Supplier Purity Available Sizes
Catalog Number
(Example)

MedchemExpress >99%
1mg, 5mg, 10mg,

50mg, 100mg
HY-110136A

Cayman Chemical ≥95% 1mg, 5mg 13607

R&D Systems (Tocris) ≥95% 1mg, 5mg 5196

APExBIO >98% 1mg, 5mg, 10mg B6653

TargetMol >98%
1mg, 5mg, 10mg,

50mg, 100mg
T35836

Sigma-Aldrich ≥98% (HPLC) 1mg, 5mg SML3804

Note: This table is not exhaustive and other suppliers may be available. Purity and available

sizes may vary.

Physicochemical and Handling Information
Property Value

Molecular Formula C45H62N10O6 · xCF3COOH

Molecular Weight 839.05 (free base)

Appearance White to off-white crystalline solid

Storage (Powder) -20°C, desiccated

Storage (in Solvent)
-80°C for up to 6 months; -20°C for up to 1

month

Solubility

Soluble in DMSO (≥100 mg/mL), DMF (~30

mg/mL), and Ethanol (~30 mg/mL). Sparingly

soluble in water.

Stock Solution Preparation: For in vitro experiments, it is common to prepare a high-

concentration stock solution in DMSO. For in vivo studies, specific formulation protocols are

required to ensure solubility and bioavailability. MedchemExpress suggests several in vivo
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formulations, including a mixture of DMSO, PEG300, Tween-80, and saline.[1][3] It is crucial to

protect solutions from repeated freeze-thaw cycles.

Mechanism of Action: C5a-C5aR1 Signaling Pathway
PMX 205 is a potent antagonist of the C5a receptor (C5aR, also known as CD88), with an IC50

of approximately 31 nM.[2][4] The binding of the anaphylatoxin C5a to its G protein-coupled

receptor, C5aR1, on the surface of immune cells such as neutrophils, macrophages, and

microglia, triggers a cascade of pro-inflammatory events. This includes chemotaxis,

degranulation, and the production of reactive oxygen species and inflammatory cytokines. By

blocking this interaction, PMX 205 effectively mitigates these downstream inflammatory

responses.
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Caption: C5a-C5aR1 signaling pathway and the inhibitory action of PMX 205.

Application Notes and Experimental Protocols
In Vivo Application: Alzheimer's Disease Mouse Model
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PMX 205 has been shown to reduce amyloid plaque deposition, neuroinflammation, and

cognitive deficits in transgenic mouse models of Alzheimer's disease.[5][6]

Experimental Workflow

Start: Tg2576 or 3xTg Mice
(e.g., 12-17 months old)

PMX 205 Administration
(e.g., in drinking water for 12 weeks)

Behavioral Testing
(e.g., Passive Avoidance Task)

Euthanasia and Tissue Collection

Immunohistochemistry
(Aβ plaques, microglia, astrocytes, p-tau)

Biochemical Analysis
(ELISA for Aβ levels)

Endpoint: Data Analysis

Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of PMX 205 in an Alzheimer's mouse model.

Protocol: Oral Administration in Drinking Water
Animals: Tg2576 or 3xTg-AD mice are commonly used models. Treatment is often initiated

at an age when pathology is developing (e.g., 12-17 months).
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PMX 205 Preparation: Prepare a stock solution of PMX 205 in a suitable solvent (e.g., sterile

water or DMSO, depending on the final dilution and solubility). For administration in drinking

water, a final concentration of 10-20 µg/mL is often used, which corresponds to a daily dose

of approximately 3-6 mg/kg.[3][7] The solution should be protected from light.

Administration: Provide the PMX 205-containing drinking water ad libitum to the treatment

group for a period of 12 weeks. The control group receives regular drinking water. Water

bottles should be changed with freshly prepared solution 2-3 times per week.

Monitoring: Monitor the animals' body weight and water consumption regularly to ensure no

adverse effects and to calculate the actual drug intake.

Endpoint Analysis:

Behavioral Tests: Conduct cognitive assessments such as the passive avoidance test or

Morris water maze before and after the treatment period.

Immunohistochemistry: After euthanasia, perfuse the animals and collect the brains.

Prepare brain sections for immunohistochemical staining of amyloid plaques (e.g., with

Thioflavin S or specific antibodies like 6E10), activated microglia (e.g., Iba1, CD45),

astrocytes (e.g., GFAP), and hyperphosphorylated tau (e.g., AT8, AT100).[5]

Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble

Aβ40 and Aβ42 by ELISA.

Quantitative Data Summary from Preclinical Studies
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Model Treatment Regimen Key Findings Reference

Tg2576 Mice
20 µg/mL in drinking

water for 12 weeks

~49-62% reduction in

fibrillar amyloid

deposits; ~42-68%

reduction in activated

glia; Improved

performance in

passive avoidance

task.[5]

Fonseca et al., 2009

3xTg-AD Mice
20 µg/mL in drinking

water for 12 weeks

~69% reduction in

hyperphosphorylated

tau; ~49% reduction in

fibrillar plaques.[5]

Fonseca et al., 2009

In Vivo Application: Colitis Mouse Model
PMX 205 has been shown to ameliorate dextran sulfate sodium (DSS)-induced colitis in mice,

demonstrating its anti-inflammatory effects in the gastrointestinal tract.[8][9]

Protocol: Prophylactic Treatment in DSS-Induced Colitis
Animals: C57BL/6 or BALB/c mice are commonly used.

Colitis Induction: Administer 3-5% (w/v) DSS in the drinking water for 5-7 days to induce

acute colitis.

PMX 205 Preparation and Administration: Prepare PMX 205 for oral gavage. A typical

prophylactic dose is 100-200 µ g/day per mouse (approximately 4-8 mg/kg/day).[9] Begin

oral administration of PMX 205 one day before starting DSS treatment and continue daily

throughout the DSS administration period. The control group receives the vehicle (e.g.,

water) by oral gavage.

Monitoring: Monitor daily for body weight loss, stool consistency, and the presence of blood

in the feces to calculate a Disease Activity Index (DAI).

Endpoint Analysis:
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Macroscopic Assessment: At the end of the experiment, measure the colon length.

Histological Analysis: Collect colon tissue for histological examination (H&E staining) to

assess inflammation, ulceration, and tissue damage.

Cytokine Analysis: Culture colon explants and measure the levels of pro-inflammatory

(e.g., IL-6, TNF-α, IL-1β) and anti-inflammatory (e.g., IL-4, IL-10) cytokines in the

supernatant by ELISA.[8]

Quantitative Data Summary from Preclinical Colitis Study
Mouse Strain Treatment Regimen Key Findings Reference

C57BL/6
100 µ g/day , oral

gavage (prophylactic)

Significant reduction

in body weight loss,

colon shortening, and

inflammation scores.

Decreased pro-

inflammatory

cytokines (IL-6, TNF-

α, IL-1β) and

increased anti-

inflammatory

cytokines (IL-4, IL-10).

[8]

Jain et al., 2013

BALB/c
200 µ g/day , oral

gavage (therapeutic)

Significant reduction

in clinical illness,

colon shortening, and

inflammation scores.

[8]

Jain et al., 2013

In Vitro Application: Cell-Based Assays
PMX 205 can be used in various in vitro assays to study C5aR1-mediated cellular responses.

Protocol: Inhibition of C5a-Induced Chemotaxis (Boyden Chamber
Assay)
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Cells: Use a cell line expressing C5aR1 (e.g., U937 cells, neutrophils).

Assay Setup:

Place a polycarbonate membrane (e.g., 5 µm pore size) in a Boyden chamber.

In the lower chamber, add medium containing a chemoattractant concentration of C5a

(e.g., 10 nM).

In the upper chamber, add the cell suspension.

PMX 205 Treatment: Pre-incubate the cells with varying concentrations of PMX 205 (e.g., 1

nM to 1 µM) for 30-60 minutes before adding them to the upper chamber.

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-3

hours.

Quantification: After incubation, remove the membrane, fix, and stain the cells that have

migrated to the lower side of the membrane. Count the migrated cells under a microscope.

Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of PMX

205 to determine the IC50.

Protocol: MTT Assay for Cell Viability
An MTT assay can be used to assess the effect of PMX 205 on cell viability, particularly in the

context of C5a-mediated effects.

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

Serum Starvation: Synchronize the cell cycle by incubating the cells in serum-free medium

for 24 hours.

Treatment: Treat the cells with PMX 205 at various concentrations, with or without the

addition of a C5aR1 agonist. A positive control for cytotoxicity (e.g., Tamoxifen) should be

included.[7]

Incubation: Incubate the plate for different time points (e.g., 24, 48, 72 hours).
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MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4

hours at 37°C.

Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[7]

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Analysis: Calculate cell viability as a percentage of the untreated control.

Disclaimer: The protocols provided here are intended as a guide. Researchers should optimize

the experimental conditions based on their specific cell types, animal models, and laboratory

settings. Always consult the relevant scientific literature for detailed methodologies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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